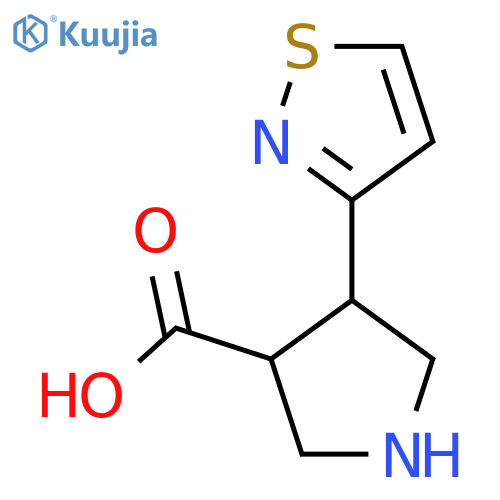Cas no 2167215-09-8 (4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid)

4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(1,2-thiazol-3-yl)pyrrolidine-3-carboxylic acid
- EN300-1457663
- 2167215-09-8
- 4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid
-
- インチ: 1S/C8H10N2O2S/c11-8(12)6-4-9-3-5(6)7-1-2-13-10-7/h1-2,5-6,9H,3-4H2,(H,11,12)
- InChIKey: HSCKIOOYJYPOFD-UHFFFAOYSA-N
- SMILES: S1C=CC(C2CNCC2C(=O)O)=N1
計算された属性
- 精确分子量: 198.04629874g/mol
- 同位素质量: 198.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.3
- トポロジー分子極性表面積: 90.5Ų
4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457663-0.5g |
4-(1,2-thiazol-3-yl)pyrrolidine-3-carboxylic acid |
2167215-09-8 | 0.5g |
$1954.0 | 2023-06-06 | ||
| Enamine | EN300-1457663-500mg |
4-(1,2-thiazol-3-yl)pyrrolidine-3-carboxylic acid |
2167215-09-8 | 500mg |
$1152.0 | 2023-09-29 | ||
| Enamine | EN300-1457663-1.0g |
4-(1,2-thiazol-3-yl)pyrrolidine-3-carboxylic acid |
2167215-09-8 | 1g |
$2035.0 | 2023-06-06 | ||
| Enamine | EN300-1457663-50mg |
4-(1,2-thiazol-3-yl)pyrrolidine-3-carboxylic acid |
2167215-09-8 | 50mg |
$1008.0 | 2023-09-29 | ||
| Enamine | EN300-1457663-250mg |
4-(1,2-thiazol-3-yl)pyrrolidine-3-carboxylic acid |
2167215-09-8 | 250mg |
$1104.0 | 2023-09-29 | ||
| Enamine | EN300-1457663-2.5g |
4-(1,2-thiazol-3-yl)pyrrolidine-3-carboxylic acid |
2167215-09-8 | 2.5g |
$3988.0 | 2023-06-06 | ||
| Enamine | EN300-1457663-5000mg |
4-(1,2-thiazol-3-yl)pyrrolidine-3-carboxylic acid |
2167215-09-8 | 5000mg |
$3479.0 | 2023-09-29 | ||
| Enamine | EN300-1457663-10.0g |
4-(1,2-thiazol-3-yl)pyrrolidine-3-carboxylic acid |
2167215-09-8 | 10g |
$8749.0 | 2023-06-06 | ||
| Enamine | EN300-1457663-0.05g |
4-(1,2-thiazol-3-yl)pyrrolidine-3-carboxylic acid |
2167215-09-8 | 0.05g |
$1709.0 | 2023-06-06 | ||
| Enamine | EN300-1457663-0.1g |
4-(1,2-thiazol-3-yl)pyrrolidine-3-carboxylic acid |
2167215-09-8 | 0.1g |
$1791.0 | 2023-06-06 |
4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid 関連文献
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acidに関する追加情報
Research Briefing on 4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid (CAS: 2167215-09-8)
In recent years, the compound 4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid (CAS: 2167215-09-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique thiazole and pyrrolidine moieties, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The structural complexity and functional versatility of this molecule make it a valuable candidate for drug discovery and development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on specific inflammatory pathways, particularly those involving NF-κB and MAPK signaling. The compound's ability to modulate these pathways suggests its potential as a novel anti-inflammatory agent, with possible applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters in early 2024, explored the antimicrobial properties of 4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid. The research highlighted its efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways, making it a promising candidate for the development of new antibiotics.
In the realm of oncology, preliminary findings from a collaborative study between academic and industry researchers have revealed the compound's potential as an anticancer agent. The study, which utilized in vitro and in vivo models, demonstrated that 4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid induces apoptosis in several cancer cell lines, particularly those associated with breast and lung cancers. The researchers attributed this effect to the compound's ability to inhibit key enzymes involved in cell proliferation and survival, such as PI3K and AKT.
Despite these promising findings, challenges remain in the development of 4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research and optimization. Current efforts are focused on structural modifications to enhance the compound's pharmacokinetic properties while retaining its biological activity.
In conclusion, 4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid (CAS: 2167215-09-8) represents a compelling area of research in chemical biology and drug discovery. Its diverse biological activities and potential therapeutic applications underscore the importance of continued investigation. Future studies should aim to elucidate its precise mechanisms of action, optimize its pharmacological profile, and explore its clinical potential in various disease contexts.
2167215-09-8 (4-(1,2-Thiazol-3-yl)pyrrolidine-3-carboxylic acid) Related Products
- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)
- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)




